3-(5-Chlorothiophen-3-yl)-2,2-dimethylpropanal
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Overview
Description
3-(5-Chlorothiophen-3-yl)-2,2-dimethylpropanal is an organic compound that features a thiophene ring substituted with a chlorine atom at the 5-position and a dimethylpropanal group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-3-yl)-2,2-dimethylpropanal typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chlorothiophene-3-carboxylic acid.
Formation of Intermediate: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.
Grignard Reaction: The acid chloride is subjected to a Grignard reaction with 2,2-dimethylpropanal to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-3-yl)-2,2-dimethylpropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-(5-Chlorothiophen-3-yl)-2,2-dimethylpropanoic acid.
Reduction: 3-(5-Chlorothiophen-3-yl)-2,2-dimethylpropanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chlorothiophen-3-yl)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-3-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and binding interactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorothiophene-3-carboxylic acid
- 5-Chlorothiophene-3-boronic acid
- 5-Chlorothiophene-3-ylmethanol
Uniqueness
3-(5-Chlorothiophen-3-yl)-2,2-dimethylpropanal is unique due to the presence of both a chlorine-substituted thiophene ring and a dimethylpropanal group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C9H11ClOS |
---|---|
Molecular Weight |
202.70 g/mol |
IUPAC Name |
3-(5-chlorothiophen-3-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C9H11ClOS/c1-9(2,6-11)4-7-3-8(10)12-5-7/h3,5-6H,4H2,1-2H3 |
InChI Key |
MTKXVXSIZGJACB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CSC(=C1)Cl)C=O |
Origin of Product |
United States |
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